4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam structures. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The compound is also referred to as SCH-48461 and has been investigated for its role as a cholesterol absorption inhibitor .
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one involves several steps. One common synthetic route includes the use of azetidin-2-one as a starting material. The preparation typically involves the following steps:
Starting Material: Methyl 2-(dimethoxyphosphoryl)acetate is treated with a 60% suspension of sodium hydride in dry tetrahydrofuran (THF).
Addition of Azetidin-2-one: The azetidin-2-one is then added to the reaction mixture.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to yield the desired azetidin-2-one derivative.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents
Scientific Research Applications
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one has been extensively studied for its scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one involves its interaction with specific molecular targets. As a cholesterol absorption inhibitor, the compound targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of cholesterol. By inhibiting NPC1L1, the compound reduces the absorption of dietary cholesterol, leading to lower blood cholesterol levels .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has been studied for its antimitotic properties.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Known for its antiproliferative activity.
4,4-Bis(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Investigated for its potential as a selective estrogen receptor modulator.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and potential therapeutic applications.
Properties
CAS No. |
628292-07-9 |
---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-phenyl-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C25H25NO2/c1-28-22-17-15-20(16-18-22)24-23(14-8-11-19-9-4-2-5-10-19)25(27)26(24)21-12-6-3-7-13-21/h2-7,9-10,12-13,15-18,23-24H,8,11,14H2,1H3 |
InChI Key |
NCYJLENYYMZQHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.